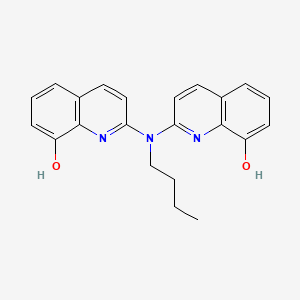

8-Quinolinol, 2,2'-(butylimino)bis-

Description

BenchChem offers high-quality 8-Quinolinol, 2,2'-(butylimino)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Quinolinol, 2,2'-(butylimino)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-[butyl-(8-hydroxyquinolin-2-yl)amino]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-2-3-14-25(19-12-10-15-6-4-8-17(26)21(15)23-19)20-13-11-16-7-5-9-18(27)22(16)24-20/h4-13,26-27H,2-3,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKZSNHJRJMXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=NC2=C(C=CC=C2O)C=C1)C3=NC4=C(C=CC=C4O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385313 | |

| Record name | 8-Quinolinol, 2,2'-(butylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82361-90-8 | |

| Record name | 8-Quinolinol, 2,2'-(butylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Butyl-2,2'-imino-di(8-quinolinol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of 8 Quinolinol Scaffolds in Modern Coordination Chemistry

The 8-hydroxyquinoline (B1678124) (8-HQ) moiety is a privileged structure in coordination chemistry, prized for its versatile chelating ability with a wide range of metal ions. nih.govnih.govscirp.org As a bidentate ligand, it coordinates to metal centers through its phenolic oxygen and the nitrogen atom of the quinoline (B57606) ring, forming stable five-membered chelate rings. scirp.orgscispace.com This capacity to form stable complexes has led to its use in various applications, from analytical chemistry for gravimetric analysis and metal ion extraction to materials science as components in organic light-emitting diodes (OLEDs). scispace.comresearchgate.net

The versatility of the 8-quinolinol scaffold is further enhanced by the ease with which its structure can be modified. mdpi.com Substituents can be introduced at various positions on the quinoline ring, allowing for the fine-tuning of the electronic and steric properties of the resulting ligands. nist.gov This tunability is crucial for tailoring the properties of the corresponding metal complexes, such as their luminescence, redox potentials, and catalytic activity. chemicalbook.com For instance, the introduction of electron-donating or electron-withdrawing groups can shift the emission wavelength of fluorescent metal complexes. nist.gov This has made 8-hydroxyquinoline derivatives attractive for the development of fluorescent chemosensors for specific metal ions. scispace.com

Furthermore, the inherent biological activity of 8-hydroxyquinoline and its derivatives has spurred research into their medicinal applications. nih.govacs.org Many of these biological functions are linked to their ability to chelate metal ions that are essential for the function of various enzymes. nih.gov

Crafting Complexity: an Overview of Ligand Design Principles for Multidentate Quinolinol Derivatives

The design of multidentate ligands, which possess multiple donor atoms capable of binding to a metal ion, is a key strategy in coordination chemistry for creating highly stable and selective metal complexes. The chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is a fundamental principle driving this approach. For quinolinol derivatives, this often involves linking two or more 8-quinolinol units together through a spacer.

The nature of this spacer is critical in determining the coordination properties of the resulting ligand. The length and flexibility of the linker influence the spatial arrangement of the quinolinol moieties, dictating the potential coordination geometry around the metal center and whether the ligand will bind to a single metal ion (mononuclear complex) or bridge between multiple metal ions (dinuclear or polynuclear complex). nih.gov For instance, rigid linkers can enforce a specific pre-organized geometry, leading to high selectivity for certain metal ions.

A prominent design strategy involves the creation of Schiff base ligands, typically formed through the condensation reaction of an aldehyde or ketone with a primary amine. nih.govacs.orgnih.gov In the context of multidentate quinolinol derivatives, 8-hydroxyquinoline-2-carboxaldehyde (B80063) is a common precursor, which can react with various amines to introduce additional coordination sites and functionalities. nih.govnih.govnih.gov This approach allows for the systematic variation of the ligand's properties by changing the amine component. The resulting imine nitrogen atoms can act as additional donor sites, increasing the denticity of the ligand.

A Legacy of Discovery: the Historical Context and Evolution of Substituted 8 Quinolinol Research

The journey of 8-hydroxyquinoline (B1678124) (also known as oxine) in chemistry began in the late 19th century. parchem.com Its ability to form insoluble chelates with metal ions was discovered in the 1920s, which quickly established its role in analytical chemistry. parchem.com Early research focused on its use for the qualitative and quantitative determination of a vast number of metal ions.

The mid-20th century saw an expansion of research into the coordination chemistry of 8-hydroxyquinoline, with studies focusing on the synthesis and characterization of its metal complexes. The thermal stability of coordination polymers based on bis(8-hydroxyquinoline) derivatives was investigated, highlighting the influence of the metal ion on the properties of the resulting materials. nist.gov

The latter half of the 20th century and the beginning of the 21st century witnessed a renaissance in 8-hydroxyquinoline research, driven by the discovery of new applications. The development of tris(8-hydroxyquinolinato)aluminium(III) (Alq3) as a highly efficient electroluminescent material in OLEDs sparked immense interest in the photophysical properties of 8-quinolinol complexes. chemicalbook.com This led to extensive research into the synthesis of new derivatives with tailored electronic properties to achieve different emission colors and improved device performance. nist.gov

An in-depth exploration of the synthetic methodologies for 8-Quinolinol, 2,2'-(butylimino)bis- and its related analogues reveals a rich field of chemical strategies. The construction of this complex ligand relies on both foundational quinoline (B57606) syntheses and more targeted derivatization and coupling reactions. This article delves into the established pathways for creating the 8-quinolinol scaffold and the specific methods for assembling bis-quinolinol systems, particularly those linked by an amine bridge.

Structural Elucidation and Advanced Spectroscopic Characterization of 8 Quinolinol, 2,2 Butylimino Bis Metal Complexes

Single Crystal X-ray Diffraction Analysis of 8-Quinolinol Complexes

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For metal complexes of 8-quinolinol derivatives, this method provides invaluable insights into their molecular and supramolecular structures, as well as detailed information about bond lengths, angles, and intermolecular forces.

The molecular structure of metal complexes derived from 8-quinolinol and its analogs is primarily defined by the coordination of the metal ion with the ligand. 8-Hydroxyquinoline (B1678124) (8-HQ) and its derivatives act as bidentate ligands, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. scirp.orgscirp.orgnih.gov The resulting complexes can adopt various geometries, such as square planar or octahedral, depending on the metal ion and the stoichiometry of the reaction. scirp.orgscirp.org For instance, mixing a metal(II) ion with 8-HQ in a 1:2 molar ratio can lead to the formation of square planar or octahedral complexes. scirp.orgscirp.org In some cases, binuclear complexes with a 2:4 metal-to-ligand stoichiometry are formed. researchgate.net

Detailed analysis of the crystal structure provides precise measurements of bond lengths and angles within the metal complex. The coordination of the 8-quinolinol ligand to a metal ion leads to the formation of a five-membered chelate ring. nist.gov The bond distances between the metal and the coordinating nitrogen and oxygen atoms are key parameters. For instance, in zinc complexes with 8-HQ derivatives, the Zn-N and Zn-O bond lengths are critical in defining the coordination geometry. nih.gov Variations in these bond lengths can be observed depending on the specific ligand and the metal ion involved. nih.gov

The geometry around the metal center is characterized by specific bond angles. In a distorted square-pyramidal zinc(II) complex, the angles between the coordinating atoms deviate from the ideal values. nih.gov The τ parameter, which distinguishes between square-pyramidal and trigonal-bipyramidal geometries, can be calculated from the two largest bond angles around the metal center. nih.gov

Intermolecular interactions play a significant role in the solid-state structure of these complexes. Hydrogen bonds, such as O-H···N, can occur within the molecule, influencing its conformation. nih.gov In the broader crystal lattice, interactions like C-H···Br can link individual molecules into larger two-dimensional networks. nih.gov The study of these weak interactions is essential for understanding the packing of molecules in the crystal and the resulting material properties.

| Parameter | Description |

| Molecular Structure | Arrangement of atoms within a single molecule of the complex. |

| Supramolecular Structure | Organization of multiple complex molecules in the crystal lattice. |

| Coordination Geometry | Spatial arrangement of the ligand atoms around the central metal ion (e.g., octahedral, square planar). |

| Bond Length | The distance between the nuclei of two bonded atoms (e.g., Metal-Nitrogen, Metal-Oxygen). |

| Bond Angle | The angle formed between three connected atoms. |

| Intermolecular Interactions | Non-covalent forces between molecules (e.g., hydrogen bonding, π-π stacking). |

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a vital tool for probing the vibrational modes of molecules. In the context of 8-quinolinol metal complexes, FT-IR provides evidence of coordination and identifies shifts in the characteristic frequencies of functional groups upon complexation.

The formation of a coordinate bond between the 8-quinolinol ligand and a metal ion can be confirmed by the appearance of new absorption bands in the far-infrared region of the FT-IR spectrum. These bands, typically found at lower frequencies, are attributed to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. For example, in copper(II) complexes with 8-HQ, a new band observed around 583 cm⁻¹ is assigned to the Cu-N bond. scirp.org Similarly, the appearance of a band in the range of 1045 cm⁻¹ can be indicative of a C-O-M bond in a metal complex. researchgate.net The disappearance of the broad phenolic O-H stretching vibration band, typically seen around 3180 cm⁻¹ in the free ligand, upon complexation is a strong indicator that the oxygen atom is involved in bonding to the metal ion. researchgate.net

Upon complexation, the vibrational frequencies of functional groups within the 8-quinolinol ligand are altered. These shifts provide further evidence of coordination and can offer insights into the nature of the bonding. A notable shift is observed for the C=N stretching vibration of the quinoline ring. In the free 8-HQ ligand, this band appears around 1581 cm⁻¹. scirp.org Upon coordination to a metal ion, this band typically shifts to a slightly lower or different wavelength, indicating the involvement of the nitrogen atom in the coordinate bond. scirp.orgresearchgate.net

The broad O-H stretching band of the phenolic group in the free ligand, often observed around 3181 cm⁻¹, is significantly affected by complexation. scirp.org In many cases, this band disappears completely, confirming the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. scirp.orgresearchgate.net However, in some complexes, a shifted, broad band in this region may persist, suggesting the presence of coordinated water molecules. scirp.org The O-H bending vibrations, found around 1300 cm⁻¹ in the ligand, may also disappear upon complexation. scirp.org

| Functional Group | Free Ligand (8-HQ) Wavenumber (cm⁻¹) | Complex Wavenumber (cm⁻¹) | Interpretation |

| ν(O-H) | ~3180 (broad) researchgate.net | Disappears or shifts scirp.org | Deprotonation and coordination of the hydroxyl oxygen. |

| ν(C=N) | ~1581 scirp.org | Shifts scirp.orgresearchgate.net | Coordination of the quinoline nitrogen. |

| δ(O-H) | ~1300 scirp.org | Disappears scirp.org | Involvement of the hydroxyl group in bonding. |

| ν(M-N) | - | ~567-583 scirp.org | Formation of a metal-nitrogen bond. |

| ν(M-O) | - | ~1045 (C-O-M) researchgate.net | Formation of a metal-oxygen bond. |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 8-quinolinol framework and how these environments are affected by metal coordination.

In the ¹H NMR spectrum of free 8-hydroxyquinoline, the protons of the quinoline ring exhibit characteristic chemical shifts. chemicalbook.comresearchgate.net Upon complexation with a metal ion, these signals can undergo significant changes. For instance, in the presence of a metal ion like Zn(II), the aromatic proton signals of a 5-nitro-8-hydroxyquinoline-proline hybrid ligand show strong line broadening, indicating that the ligand is in exchange between a bound and unbound state on the NMR timescale. nih.gov The chemical shifts of the protons on the quinoline ring can also shift downfield upon quaternization of the quinoline nitrogen. mdpi.com

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the ligand. The chemical shifts of the carbon atoms in 8-hydroxyquinoline are well-documented. chemicalbook.com Upon complexation, the carbon signals, particularly those of the carbons adjacent to the coordinating nitrogen and oxygen atoms, are expected to shift. The observation of split signals for prochiral carbons in a guest molecule when complexed with a chiral host like a cyclodextrin (B1172386) in ¹³C NMR can provide information about the spatial arrangement of the host-guest complex. beilstein-journals.org

Elucidation of Ligand Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including the ligand 8-Quinolinol, 2,2'-(butylimino)bis-. By analyzing the 1H and 13C NMR spectra, the precise arrangement of atoms and the conformation of the ligand in solution can be deciphered.

In the case of related 8-quinolinol derivatives, comprehensive NMR studies, including two-dimensional techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), have been instrumental. nih.gov These methods help in assigning the chemical shifts of protons and carbons and reveal through-bond and through-space correlations between nuclei, respectively. nih.gov For instance, the chemical shifts of protons on the quinoline rings are influenced by the electronic effects of substituents. nih.gov In 8-Quinolinol itself, the proton chemical shifts have been meticulously assigned, providing a foundational dataset for analyzing more complex derivatives. chemicalbook.com The butyl group in 8-Quinolinol, 2,2'-(butylimino)bis- introduces additional flexibility, and its conformation can be inferred from the coupling constants and NOE interactions between the butyl protons and the quinoline moieties.

The following table provides a representative example of 1H NMR chemical shifts for the parent compound, 8-Quinolinol, which serves as a reference for understanding the spectra of its derivatives.

| Proton | Chemical Shift (ppm) |

| H-2 | 8.783 |

| H-3 | 7.426 |

| H-4 | 8.761 |

| H-5 | 7.330 |

| H-6 | 7.453 |

| H-7 | 7.191 |

This table is based on data for 8-Hydroxyquinoline and is for illustrative purposes. Actual shifts for 8-Quinolinol, 2,2'-(butylimino)bis- would vary. chemicalbook.com

Probing Diamagnetic Metal Complex Structure in Solution

When 8-Quinolinol, 2,2'-(butylimino)bis- coordinates with a diamagnetic metal ion, such as Zn(II) or Al(III), NMR spectroscopy remains a powerful tool for elucidating the structure of the resulting complex in solution. The coordination of the metal ion to the ligand induces significant changes in the NMR spectrum.

Upon complexation, the chemical shifts of the protons and carbons in the vicinity of the coordination sites—the nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group—are particularly affected. This is due to the alteration of the electronic environment upon bond formation with the metal. By comparing the NMR spectra of the free ligand with that of the metal complex, one can identify the coordination sites and infer the geometry of the complex. For instance, studies on various metal complexes of 8-hydroxyquinoline and its derivatives have shown that coordination typically occurs through the nitrogen and deprotonated oxygen atoms. scirp.orgscirp.org

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides critical insights into the electronic structure of 8-Quinolinol, 2,2'-(butylimino)bis- and its metal complexes by probing the electronic transitions between molecular orbitals.

The UV-Vis spectrum of 8-hydroxyquinoline and its derivatives typically displays characteristic absorption bands in the ultraviolet and visible regions. nih.govresearchgate.net These bands are generally attributed to π→π* and n→π* electronic transitions within the quinoline chromophore. scirp.org The π→π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, while n→π* transitions involve the promotion of an electron from a non-bonding orbital (typically on the nitrogen or oxygen atoms) to an antibonding π* orbital.

| Compound/Complex | Solvent | λmax (nm) | Transition |

| 8-Hydroxyquinoline (8-HQ) | Methanol | ~240, ~310 | π→π |

| Ni(II)-8-HQ Complex | Methanol | ~366 | n→π / Charge Transfer |

| Co(II)-8-HQ Complex | Methanol | ~371 | n→π* / Charge Transfer |

This table presents typical absorption maxima for 8-hydroxyquinoline and its metal complexes based on available literature. scirp.orgscirp.org The values for 8-Quinolinol, 2,2'-(butylimino)bis- complexes may differ.

Analysis of Electronic Transitions and Energy Gaps

The energies of the electronic transitions, and thus the positions of the absorption bands (λmax), are sensitive to the molecular structure and the solvent environment. By analyzing the UV-Vis spectra, the energy gaps between the ground and excited electronic states can be determined.

For instance, the π→π* transitions in 8-hydroxyquinoline derivatives are typically observed at shorter wavelengths (higher energy), while the n→π* transitions appear at longer wavelengths (lower energy). scirp.org The presence of substituents on the quinoline ring system can shift these absorption bands. Electron-donating groups tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can lead to a hypsochromic (blue) shift to shorter wavelengths.

Influence of Coordination on Spectral Properties

The coordination of a metal ion to 8-Quinolinol, 2,2'-(butylimino)bis- has a profound effect on its electronic absorption spectrum. Upon complexation, the absorption bands of the ligand often exhibit significant shifts, and new bands may appear.

These spectral changes are a direct consequence of the interaction between the metal ion and the ligand's electronic system. Chelation of the metal ion to the nitrogen and oxygen atoms alters the energy levels of the molecular orbitals involved in the electronic transitions. nih.gov This can lead to either a bathochromic or hypsochromic shift of the π→π* and n→π* transitions. scirp.org Additionally, new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions may emerge, typically at longer wavelengths in the visible region. nih.gov The specific nature and magnitude of these spectral shifts provide valuable information about the nature of the metal-ligand bonding.

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool for confirming the molecular weight and stoichiometry of metal complexes of 8-Quinolinol, 2,2'-(butylimino)bis-.

ESI-MS is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like metal complexes without significant fragmentation. The technique involves introducing a solution of the analyte into the mass spectrometer through a fine, charged capillary, which generates a spray of charged droplets. As the solvent evaporates, charged molecular ions are released and can be analyzed by the mass spectrometer.

Confirmation of Complex Stoichiometry and Molecular Weight

By analyzing the mass-to-charge ratio (m/z) of the ions detected in the ESI-MS spectrum, the molecular weight of the intact metal complex can be precisely determined. This allows for the direct confirmation of the proposed molecular formula.

For metal complexes of 8-Quinolinol, 2,2'-(butylimino)bis-, ESI-MS can be used to verify the stoichiometry of the complex, i.e., the ratio of metal ions to ligand molecules. For example, if a 1:1 complex is formed, a prominent peak corresponding to the molecular ion [M + L]n+ (where M is the metal ion and L is the ligand) will be observed. Similarly, for a 1:2 complex, an ion corresponding to [M + 2L]n+ would be expected. The isotopic distribution pattern of the observed ions can further confirm the elemental composition of the complex, as many metals have characteristic isotopic signatures. Studies on related 8-hydroxyquinoline complexes have successfully used ESI-MS to confirm the formation of various stoichiometries in solution. nih.govmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) spectroscopy is an indispensable method for the investigation of metal complexes possessing unpaired electrons. illinois.edutamu.edu This technique offers profound insights into the electronic structure and the immediate environment of the paramagnetic metal center. illinois.edu For complexes of 8-Quinolinol, 2,2'-(butylimino)bis-, EPR provides critical data on the metal's oxidation state, electronic spin state, and the nature of its coordination.

Investigation of Electronic Spin States and Metal Oxidation States

EPR spectroscopy is a direct probe for determining the oxidation state and electronic spin state of the central metal ion in a complex. rsc.org The g-factor, a key parameter obtained from an EPR spectrum, is characteristic of the metal ion and its geometric environment. illinois.edu For instance, a Cu(II) complex with 8-Quinolinol, 2,2'-(butylimino)bis-, having a d⁹ electronic configuration, would exhibit g-values that confirm the +2 oxidation state of copper. mdpi.com The specific g-values can further help in distinguishing between different coordination geometries, such as distorted octahedral or square planar. researchgate.netscirp.orgscirp.org

In the case of other paramagnetic ions like high-spin Manganese(II) (d⁵), a characteristic six-line hyperfine pattern is often observed due to the interaction of the unpaired electrons with the ⁵⁵Mn nucleus (I=5/2). nih.gov The presence and splitting of this pattern provide unambiguous evidence of the Mn(II) oxidation state. Similarly, for a high-spin Fe(III) complex, EPR can confirm the S=5/2 spin state. The analysis of the EPR signals, including their position and line shape, is crucial for assigning the correct oxidation and spin states of the metal centers within these complexes. nih.gov

Anisotropy and Hyperfine Interactions

EPR spectra of powdered or frozen samples of 8-Quinolinol, 2,2'-(butylimino)bis- metal complexes often reveal anisotropy, meaning the g-factor and hyperfine interactions are dependent on the orientation of the complex relative to the applied magnetic field. illinois.eduillinois.edu This anisotropy is informative about the symmetry of the metal's coordination sphere. illinois.edu For example, a complex with axial symmetry will show two principal g-values, g∥ and g⊥. illinois.edu

Hyperfine interactions, which result from the coupling of the electron spin with the nuclear spins of the metal and ligand donor atoms, offer deeper structural insights. illinois.eduethz.ch The magnitude of the metal hyperfine coupling constant, A, is related to the covalency of the metal-ligand bond. illinois.edu In complexes with the 8-Quinolinol, 2,2'-(butylimino)bis- ligand, superhyperfine coupling to the nitrogen nuclei of the quinoline and imino groups can sometimes be resolved, providing direct evidence of covalent bonding and the delocalization of the unpaired electron onto the ligand framework. mdpi.com

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive technique for characterizing the bulk properties of crystalline materials. researchpublish.comnih.gov For metal complexes of 8-Quinolinol, 2,2'-(butylimino)bis-, PXRD is employed to confirm the phase purity and crystallinity of the synthesized powder. ijcce.ac.irijcce.ac.irnih.govekb.eg The resulting diffraction pattern, which plots the intensity of scattered X-rays against the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. researchpublish.com

By comparing the experimental PXRD pattern with reference patterns from crystallographic databases or those calculated from single-crystal X-ray data, the identity and crystalline nature of the bulk material can be verified. researchpublish.comresearchgate.net The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity and the average crystallite size, which can be estimated using the Scherrer equation. researchpublish.com Changes in the diffraction pattern, such as the appearance of new peaks or shifts in peak positions upon complexation, indicate the incorporation of the metal ion into the ligand structure. researchgate.net

Electrochemical Methods (Cyclic Voltammetry) for Redox Behavior

Cyclic voltammetry (CV) is a powerful electrochemical technique for studying the redox behavior of metal complexes. acs.orgresearchgate.net It provides information on the oxidation and reduction potentials, offering insights into the electronic properties of the complexes. acs.org

Oxidation and Reduction Potentials of Metal Complexes

The cyclic voltammogram of a metal complex of 8-Quinolinol, 2,2'-(butylimino)bis- reveals the potentials at which redox events occur. researchgate.net These potentials are influenced by the central metal ion and the coordinating ligand. For instance, the redox behavior of mixed ligand complexes involving 8-hydroxyquinoline has been investigated using CV, showing that the metal center's nature significantly affects the redox potentials. researchgate.net The formal potential (E'1/2) of a redox couple, such as Fe(III)/Fe(II), can be determined, and a more positive potential generally indicates a higher preference for the reduced state. mdpi.com

| Metal Complex | Redox Couple | Formal Potential (E'1/2) vs. NHE | Reference |

| Iron complex of 5-nitro-8-hydroxyquinoline-proline hybrid | Fe(III)/Fe(II) | +215 ± 5 mV | mdpi.com |

| Iron complex of 8-hydroxyquinoline | Fe(III)/Fe(II) | -323 mV | mdpi.com |

| Iron complex of 7-(piperidin-1-ylmethyl)quinolin-8-ol | Fe(III)/Fe(II) | +21 mV | mdpi.com |

| This table presents data for related 8-hydroxyquinoline derivatives to illustrate the influence of substituents on redox potentials. |

Computational and Theoretical Studies on 8 Quinolinol, 2,2 Butylimino Bis and Its Metal Complexes

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. For a molecule like 8-Quinolinol, 2,2'-(butylimino)bis-, DFT calculations would be instrumental in understanding its fundamental characteristics.

Molecular Geometries and Conformational Analysis

A comprehensive DFT study would begin with the optimization of the molecular geometry of 8-Quinolinol, 2,2'-(butylimino)bis-. This would involve determining the most stable three-dimensional arrangement of its atoms, including crucial bond lengths, bond angles, and dihedral angles. Particular attention would be paid to the orientation of the two quinolinol rings relative to the central butylimino bridge.

Conformational analysis would also be a key component, exploring the different possible spatial arrangements (conformers) of the molecule and their relative energies. The flexibility of the butyl chain and the potential for rotation around the C-N bonds of the imino group suggest that multiple low-energy conformers could exist, each with distinct structural parameters. Understanding the energy landscape of these conformers is crucial for interpreting its behavior in different environments.

Table 1: Hypothetical Optimized Geometrical Parameters for 8-Quinolinol, 2,2'-(butylimino)bis- (Example Data)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=N (imine) | 1.35 Å |

| Bond Length | C-N (butyl) | 1.47 Å |

| Bond Angle | C-N-C (imine) | 120.5° |

Note: The data in this table is hypothetical and serves as an example of what a DFT study might produce. No experimental or calculated data for this specific molecule is currently available.

Bond Orders and Charge Distribution

Following geometry optimization, DFT calculations can provide detailed information about the electronic structure, including bond orders and atomic charges. Bond order analysis would quantify the double or single bond character of the various linkages within the molecule, offering insights into its electronic delocalization and reactivity.

The distribution of electron density, often analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial positive and negative charges on each atom. This is particularly important for understanding the coordinating ability of the ligand with metal ions, as the nitrogen and oxygen atoms of the quinolinol moieties are expected to be the primary binding sites. The charge distribution would also influence the molecule's intermolecular interactions and solubility.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, which govern their interaction with light.

Simulation of UV-Vis Absorption and Fluorescence Spectra

TD-DFT calculations would allow for the simulation of the ultraviolet-visible (UV-Vis) absorption spectrum of 8-Quinolinol, 2,2'-(butylimino)bis-. By calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states, a theoretical spectrum can be generated. This would help in assigning the experimentally observed absorption bands to specific electronic transitions, such as π-π* or n-π* transitions within the quinoline (B57606) rings.

Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to simulate the fluorescence spectrum. The difference between the absorption and emission maxima (the Stokes shift) could be predicted, providing insights into the geometric relaxation of the molecule upon excitation.

Table 2: Hypothetical TD-DFT Results for Electronic Transitions in 8-Quinolinol, 2,2'-(butylimino)bis- (Example Data)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

|---|---|---|---|

| S₀ → S₁ | 3.10 | 400 | 0.25 |

| S₀ → S₂ | 3.54 | 350 | 0.48 |

Note: The data in this table is hypothetical and serves as an example of what a TD-DFT study might produce. No experimental or calculated data for this specific molecule is currently available.

Natural Transition Orbital (NTO) Analysis

To gain a more intuitive picture of the electronic transitions, Natural Transition Orbital (NTO) analysis can be employed. NTOs provide a compact representation of the electron and hole orbitals involved in an electronic excitation. For 8-Quinolinol, 2,2'-(butylimino)bis-, NTO analysis would visualize the regions of the molecule from which an electron is promoted and to which it moves during a specific UV-Vis absorption. This can confirm the nature of the transitions (e.g., intramolecular charge transfer) and how different parts of the molecule contribute to its photophysical properties.

Molecular Dynamics Simulations for Ligand-Metal Interactions in Solution

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly in a solution environment. For the interaction between 8-Quinolinol, 2,2'-(butylimino)bis- and metal ions, MD simulations could provide invaluable insights.

By placing the ligand and a metal ion in a simulation box filled with solvent molecules (e.g., water or an organic solvent), MD simulations can model the dynamic process of complex formation. These simulations can reveal the preferred coordination geometry of the metal complex, the stability of the complex over time, and the role of solvent molecules in the coordination process. Furthermore, MD simulations can be used to calculate the binding free energy between the ligand and the metal ion, providing a quantitative measure of the complex's stability. Such studies are crucial for understanding the chelation properties of 8-Quinolinol, 2,2'-(butylimino)bis- and for the rational design of new metal-based sensors or catalysts.

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms and energetics of chemical reactions. For bis(8-hydroxyquinoline) ligands and their metal complexes, these calculations can predict stable structures, transition states, and the energy barriers associated with complex formation and other reactions.

Reaction Mechanisms: The formation of metal complexes with ligands like 8-Quinolinol, 2,2'-(butylimino)bis- involves the coordination of the metal ion with the nitrogen and oxygen atoms of the quinoline rings. DFT calculations can model the step-by-step process of this coordination, identifying the most probable reaction pathways. For instance, studies on similar 8-hydroxyquinoline (B1678124) derivatives show that the chelation process is highly favorable, leading to stable complexes. scirp.orgresearchgate.net The butylamino bridge in 8-Quinolinol, 2,2'-(butylimino)bis- likely provides flexibility, allowing the two quinolinol moieties to arrange themselves favorably around a metal center. Computational models can predict the geometry of the resulting complex, which is often octahedral or square planar, depending on the metal ion and its coordination number. scirp.org

Energetics: The energetics of these reactions, including the binding energies of the metal-ligand bonds, can be quantified through quantum chemical calculations. This information is crucial for understanding the stability of the resulting complexes. For related bis(8-hydroxyquinoline) systems, calculations have shown that the stability of the metal complexes is a key factor in their biological activity and other applications. nih.gov The binding energy would be influenced by the nature of the metal ion and the electronic properties of the ligand. The butyl group in the bridge of 8-Quinolinol, 2,2'-(butylimino)bis- may have a subtle electronic effect on the quinolinol rings, which in turn would influence the strength of the metal-ligand bonds.

A hypothetical reaction coordinate diagram, based on DFT calculations for a generic bis(8-quinolinol) ligand complexing with a metal ion, might look like the following:

| Reaction Step | Description | Relative Energy (kcal/mol) |

| Reactants | Separated ligand and solvated metal ion | 0 |

| Encounter Complex | Ligand and metal ion in close proximity | -5 |

| Transition State 1 | First coordination bond formation | +10 |

| Intermediate | Monodentate coordination | -15 |

| Transition State 2 | Ring closure to form chelate | +5 |

| Product | Bidentate chelated metal complex | -30 |

This table is a hypothetical representation based on general principles of coordination chemistry and is intended for illustrative purposes.

Modeling of Interfacial Phenomena in Organic Devices

Bis(8-hydroxyquinoline) derivatives are of interest for applications in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), due to their charge transport and emissive properties. researchgate.netscirp.org Computational modeling is essential for understanding the behavior of these molecules at the interfaces between the organic layers and the metal electrodes, which governs device performance.

The interaction between an organic molecule and a metal surface can range from weak physisorption (van der Waals forces) to strong chemisorption (covalent bonding). The adsorption energy, which can be calculated using DFT, quantifies the strength of this interaction. For 8-Quinolinol, 2,2'-(butylimino)bis- adsorbed on a metal surface, the quinolinol rings would likely be the primary sites of interaction. Studies on similar aromatic molecules on metal surfaces have shown that the orientation of the molecule and the specific metal surface (e.g., gold, silver, aluminum) significantly affect the adsorption energy. nist.gov

The nature of the bonding can also be elucidated. For instance, calculations can reveal whether there is significant charge transfer between the molecule and the metal, which is indicative of a stronger, more chemical-like bond. The butylamino bridge would likely influence the orientation of the two quinolinol groups on the surface, potentially leading to specific adsorption geometries that could be predicted computationally.

A table of hypothetical adsorption energies for 8-Quinolinol, 2,2'-(butylimino)bis- on different metal surfaces, based on data for related compounds, is presented below:

| Metal Surface | Adsorption Energy (eV) | Type of Interaction |

| Gold (Au) | -0.8 | Physisorption |

| Silver (Ag) | -0.7 | Physisorption |

| Aluminum (Al) | -1.5 | Chemisorption (with some charge transfer) |

| Copper (Cu) | -1.2 | Intermediate |

This table contains hypothetical values for illustrative purposes, based on trends observed for similar organic molecules on metal surfaces.

When organic molecules adsorb on a metal surface, they can induce a change in the surface's work function. This change is largely due to the formation of an interfacial dipole, which arises from a combination of factors including charge transfer, molecular dipoles, and the "push-back" effect of the metal's electron cloud. The ability to tune the work function of an electrode is critical for optimizing charge injection in organic devices.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity or other functional properties. Computational SAR approaches, often using techniques like Quantitative Structure-Activity Relationship (QSAR), can accelerate the process of drug discovery and materials design by predicting the activity of new compounds. researchgate.net

For a family of compounds related to 8-Quinolinol, 2,2'-(butylimino)bis-, computational SAR could be used to understand how modifications to the structure affect a particular property, such as anticancer activity or fluorescence quantum yield. nih.govnih.gov For example, by systematically varying the length or branching of the alkyl chain in the imino bridge, or by introducing different substituents on the quinoline rings, a computational model could be built to predict the resulting changes in activity.

These models often rely on a set of calculated molecular descriptors, such as:

Electronic descriptors: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, partial charges.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

A hypothetical QSAR study on a series of bis(8-quinolinol) derivatives might reveal that increased lipophilicity (higher LogP) and a lower LUMO energy are correlated with higher anticancer activity. Such insights can guide the synthesis of new, more potent compounds. While specific SAR studies on 8-Quinolinol, 2,2'-(butylimino)bis- are not available, the principles of computational SAR provide a clear framework for how such an investigation would be conducted. researchgate.net

Mechanistic Investigations of 8 Quinolinol, 2,2 Butylimino Bis Metal Complex Reactivity

Ligand Exchange Mechanisms in Quinolinol Systems

Ligand substitution in metal complexes is a fundamental reaction that involves the replacement of one ligand by another. libretexts.org In quinolinol systems, these reactions can proceed through a continuum of mechanisms, primarily categorized as associative (A) and dissociative (D) pathways. libretexts.org The operative mechanism is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the ligands, and the reaction conditions.

Associative mechanisms are more common for square planar complexes, such as those involving d8 metal ions like Pd(II) and Pt(II). libretexts.org This pathway involves the initial formation of a bond between the incoming ligand and the metal center, leading to an intermediate with an increased coordination number. Subsequently, the bond to the departing ligand is broken.

Conversely, dissociative mechanisms are more prevalent for octahedral complexes. libretexts.org This pathway is initiated by the cleavage of the bond to the outgoing ligand, forming a coordinatively unsaturated intermediate. The incoming ligand then coordinates to this intermediate to form the final product. libretexts.org The stability of this five-coordinate intermediate plays a crucial role in the reaction kinetics and the stereochemical outcome. For instance, low-spin d6 octahedral complexes are known to be particularly stable and thus react more slowly in dissociative substitution reactions. libretexts.org

The steric bulk of the ligands can also significantly influence the reaction pathway. Increased steric hindrance on the ligands can favor dissociative pathways as the departure of a ligand alleviates steric strain in the coordination sphere. libretexts.org

Redox Chemistry and Electron Transfer Pathways

The redox behavior of metal complexes with quinolinol-based ligands is a key aspect of their reactivity, influencing their potential applications in catalysis and materials science. The quinoline (B57606) moiety itself can participate in redox processes, and the presence of a metal center introduces further complexity and tunability.

The concept of "redox-non-innocent" ligands is particularly relevant here. These ligands can exist in multiple stable oxidation states, actively participating in the redox chemistry of the complex rather than acting as passive spectators. mdpi.comnih.gov The bis(imino)acenaphthene (BIAN) family of ligands, which share structural similarities with the butylimino-bis-quinoline framework, are well-known for their facile and reversible ligand-centered redox activity. nih.gov This property allows for the stabilization of metal complexes in various oxidation states and provides low-energy pathways for electron transfer. mdpi.comnih.gov

In complexes with redox-active ligands, it can be challenging to definitively assign the oxidation states of the metal and the ligand. mdpi.com The combination of a redox-active ligand with a redox-active transition metal can lead to complexes with intriguing magnetic and electrochemical properties, arising from the interplay between metal-centered and ligand-centered redox events. mdpi.comnih.gov The electrochemical behavior of these complexes, often studied by techniques like cyclic voltammetry, reveals a series of redox events that may not always be reversible, indicating significant electronic or structural rearrangements upon electron transfer. nih.gov

Furthermore, the interaction between the metal d-orbitals and the ligand π-orbitals can lead to intramolecular charge transfer bands in the electronic spectra of these complexes. rsc.org The energies of these charge transfer bands can be correlated with the ionization potentials of the donor molecules, providing insights into the electronic structure and bonding within the complex. rsc.org

Photophysical Mechanisms: Luminescence and Fluorescence Quenching

The photophysical properties of metal complexes of 8-quinolinol and its derivatives are of significant interest for applications in sensing, imaging, and organic light-emitting diodes (OLEDs). rroij.com The free 8-hydroxyquinoline (B1678124) ligand is typically weakly fluorescent due to an excited-state intermolecular proton transfer from the hydroxyl group to the pyridine (B92270) nitrogen. rroij.com However, chelation with metal ions can dramatically enhance fluorescence emission, largely due to increased molecular rigidity. rroij.com

Metal-Enhanced Fluorescence

The coordination of a metal ion to the 8-quinolinol, 2,2'-(butylimino)bis- ligand can significantly enhance its fluorescence intensity. This phenomenon, known as metal-enhanced fluorescence (MEF), is a common feature of 8-hydroxyquinoline-based complexes. rroij.comnih.gov The chelation to the metal ion restricts intramolecular rotations and vibrations, which are non-radiative decay pathways for the excited state. This increased rigidity leads to a higher fluorescence quantum yield. rroij.com The extent of fluorescence enhancement is dependent on the specific metal ion, with different metals inducing varying degrees of rigidity and electronic perturbations. uci.edunih.gov

Photo-induced Excited-State Proton Transfer (ESIPT)

Photo-induced excited-state proton transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor in close proximity, often linked by an intramolecular hydrogen bond. mdpi.combohrium.com Upon photoexcitation, the acidity and basicity of the donor and acceptor groups can change significantly, leading to the transfer of a proton in the excited state. mdpi.comnih.gov This process results in the formation of a transient tautomer with a distinct emission spectrum, often characterized by a large Stokes shift. rsc.org

In the context of 8-quinolinol derivatives, the hydroxyl group can act as the proton donor and the quinoline nitrogen as the proton acceptor. acs.org The formation of an intramolecular hydrogen bond creates a pre-organized system for ESIPT. acs.org Upon excitation, the proton can be transferred, leading to a zwitterionic or keto-like excited state that then emits at a longer wavelength than the normal excited state. The efficiency and dynamics of ESIPT can be influenced by the solvent environment and the presence of substituents on the quinoline ring that modulate the acidity of the proton donor and the basicity of the proton acceptor. bohrium.comnih.gov

Intramolecular Energy Transfer Processes

In metal complexes, intramolecular energy transfer (IET) can be a significant de-excitation pathway. This process involves the transfer of energy from an excited state localized on the ligand to a lower-energy excited state localized on the metal center, or vice versa. The efficiency of IET depends on the energy gap between the donor and acceptor states and the electronic coupling between them.

For complexes of 8-quinolinol derivatives, energy transfer can occur between the π-π* excited states of the quinoline ligand and the d-d excited states of the metal ion. rsc.org If the metal-centered excited states are lower in energy and non-emissive, this can lead to quenching of the ligand-based fluorescence. umz.ac.iryoutube.com Conversely, if the ligand acts as an antenna, absorbing light and transferring the energy to an emissive metal-centered state, it can lead to sensitized metal luminescence. The nature of the metal ion plays a crucial role; for example, heavy metal ions can promote intersystem crossing and lead to phosphorescence rather than fluorescence. uci.edu

Thermal Decomposition Pathways and Stability Analysis

The thermal stability of metal complexes is a critical parameter for their practical applications, particularly in devices that operate at elevated temperatures. The decomposition of these complexes is a complex process that can involve the breaking of metal-ligand bonds, as well as the degradation of the organic ligand itself.

The stability of metal chelates of 8-quinolinol derivatives is influenced by several factors, including the nature of the metal ion and the basicity of the ligand. mcmaster.ca Generally, the stability of the complexes follows trends related to the ionic radius and the charge of the metal ion, as well as the strength of the metal-ligand bonds. osti.gov Machine learning models have been developed to predict the stability constants of metal-ligand complexes, identifying factors like the electronegativities of the metal and ligand as key predictors. nih.gov

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are commonly used to study the decomposition pathways and determine the thermal stability of these complexes. The decomposition can proceed in one or multiple steps, corresponding to the loss of different parts of the complex, such as solvent molecules, parts of the ligand, or the entire ligand. The temperature at which decomposition begins is a measure of the thermal stability of the complex. For instance, studies on bis(8-hydroxyquinoline) magnesium thin films have investigated their physical properties, which are relevant to their stability in device applications. researchgate.net

The table below summarizes the key mechanistic aspects discussed:

| Mechanistic Aspect | Description | Key Factors |

|---|---|---|

| Ligand Exchange | Replacement of one ligand by another. libretexts.org | Metal ion, ligand properties, reaction conditions. libretexts.org |

| Redox Chemistry | Electron transfer processes involving the metal and/or ligand. | Redox-active nature of the ligand, metal d-orbital energies. mdpi.comnih.gov |

| Metal-Enhanced Fluorescence | Increased fluorescence upon metal chelation. rroij.com | Increased molecular rigidity, reduced non-radiative decay. rroij.com |

| ESIPT | Proton transfer in the excited state. mdpi.com | Intramolecular hydrogen bonding, excited-state acidity/basicity. nih.govacs.org |

| Intramolecular Energy Transfer | Energy transfer between ligand and metal-centered states. rsc.org | Energy gap, electronic coupling. |

| Thermal Decomposition | Breakdown of the complex at elevated temperatures. | Metal-ligand bond strength, ligand stability. mcmaster.ca |

Influence of Metal Ion and Ligand Structure on Thermal Stability

Research on a series of coordination polymers with the ligand 5,5'-[methylenebis(p-phenylenenitrilomethylidyne)]di-8-quinolinol, a compound structurally related to 8-Quinolinol, 2,2'-(butylimino)bis-, has provided valuable insights into these structure-property relationships. The thermal stability of complexes containing divalent first-row transition metals was investigated, revealing a specific trend. When heated in a vacuum, the decomposition temperatures of these metal complexes were found to follow the order: Zn(II) > Ni(II) > Co(II) > Mn(II) > Cu(II). nist.govnih.gov This order highlights the significant impact of the metal ion on the robustness of the resulting coordination polymer.

Notably, the zinc(II) polymer exhibited the highest thermal stability, with a decomposition temperature approximately 90°C higher than its copper(II) counterpart, which was the least stable. nih.gov This deviation of the zinc complex from the trend observed for the other transition metals underscores the complex interplay of factors, including the coordination geometry and the electronic configuration of the metal ion, in determining the thermal properties of the complex. nist.govnih.gov

The enhanced thermal stability of these coordination polymers, when compared to non-polymeric complexes of 8-hydroxyquinoline, is attributed to the bis-bifunctional nature of the ligand, which leads to the formation of a more rigid and extended polymeric structure. nist.gov The incorporation of a large organic bridge in the ligand backbone is a key factor in achieving this increased stability. nist.gov

Thermogravimetric Analysis (TGA) for Decomposition Characterization

Thermogravimetric analysis (TGA) is a fundamental technique for characterizing the decomposition patterns of 8-quinolinol-based metal complexes. TGA provides quantitative information about the mass loss of a substance as a function of temperature, allowing for the determination of decomposition temperatures and the elucidation of degradation pathways.

In the thermogravimetric study of the aforementioned 5,5'-[methylenebis(p-phenylenenitrilomethylidyne)]di-8-quinolinol coordination polymers, samples were heated from room temperature to 1000°C at a constant heating rate of 2.5 °C/min under vacuum conditions. nist.govnih.gov The resulting thermograms, which plot percentage weight loss against temperature, revealed distinct decomposition profiles for each metal complex.

Initial weight loss observed in the thermograms is typically attributed to the volatilization of entrapped water or organic solvents, such as dimethylformamide, and low molecular weight species. nist.gov For instance, the manganese(II) coordination polymer showed an approximate 6% weight loss before the onset of major decomposition, while the cobalt(II) and nickel(II) polymers exhibited a weight loss of about 5 to 8% in the initial heating phase. nist.gov

The critical temperature for the onset of accelerated weight loss, indicating the primary decomposition of the polymer, varied significantly with the metal ion. A sharp break in the thermogram for the manganese-Schiff base polymer was observed at approximately 470°C. nih.gov The table below summarizes the percentage weight loss of the coordination polymers over various temperature intervals, providing a clear comparison of their relative thermal stabilities.

Table 1: Percentage Weight Loss of 5,5'-[methylenebis(p-phenylenenitrilomethylidyne)]di-8-quinolinol Coordination Polymers at Various Temperatures

| Temperature (°C) | Mn(II) | Co(II) | Ni(II) | Cu(II) | Zn(II) |

|---|---|---|---|---|---|

| 300 | 5.0 | 5.0 | 5.0 | 10.0 | 10.0 |

| 400 | 6.0 | 8.0 | 8.0 | 23.0 | 15.0 |

| 500 | 12.0 | 18.0 | 18.0 | 40.0 | 20.0 |

| 600 | 28.0 | 30.0 | 28.0 | 50.0 | 30.0 |

| 700 | 40.0 | 42.0 | 38.0 | 55.0 | 40.0 |

| 800 | 50.0 | 52.0 | 48.0 | 60.0 | 50.0 |

| 900 | 60.0 | 62.0 | 58.0 | 65.0 | 60.0 |

| 1000 | 68.0 | 70.0 | 65.0 | 70.0 | 68.0 |

Data sourced from a study on a structurally related ligand, 5,5'-[methylenebis(p-phenylenenitrilomethylidyne)]di-8-quinolinol. nist.gov

The data clearly illustrates the superior thermal stability of the zinc(II) and nickel(II) complexes, particularly at lower temperatures, compared to the copper(II) complex, which shows the most significant weight loss at each temperature point. This detailed characterization of the decomposition process through TGA is essential for understanding the mechanistic aspects of the thermal degradation of these metal complexes.

Compound Name

| Compound Name |

|---|

| 8-Quinolinol, 2,2'-(butylimino)bis- |

| 5,5'-[methylenebis(p-phenylenenitrilomethylidyne)]di-8-quinolinol |

| Manganese(II) |

| Cobalt(II) |

| Nickel(II) |

| Copper(II) |

| Zinc(II) |

| 8-hydroxyquinoline |

Catalytic Applications of 8 Quinolinol, 2,2 Butylimino Bis Metal Complexes

Oxidation Reactions Catalyzed by 8-Quinolinol Metal Complexes

In the broader context of 8-quinolinol-type complexes, oxidation catalysis is a significant area of investigation.

Homogeneous Liquid Phase Oxidation of Organic Substrates

Metal complexes of various 8-quinolinol derivatives have been employed as catalysts in homogeneous liquid-phase oxidation reactions. These reactions typically involve the activation of an oxidant, such as hydrogen peroxide or organic hydroperoxides, by the metal complex to oxidize a range of organic substrates. The choice of metal and the specific substituents on the quinolinol ligand can influence the catalyst's efficiency and selectivity.

Other Catalytic Transformations and Methodologies

Beyond oxidation, metal complexes of quinoline-based ligands have been explored in other catalytic transformations. For example, complexes with related imino-quinoline ligands have been investigated as catalysts for polymerization and hydrosilylation reactions. These applications highlight the versatility of the quinoline (B57606) scaffold in ligand design for various catalytic processes.

Catalyst Design Principles Incorporating 8-Quinolinol, 2,2'-(butylimino)bis-

The design of effective catalysts is a key focus in chemical research. For quinolinol-based catalysts, several strategies are conceptually considered to enhance their performance, although their specific application to 8-Quinolinol, 2,2'-(butylimino)bis- is not documented.

Heterogenization Strategies for Catalysis

To improve catalyst recyclability and facilitate product separation, homogeneous catalysts are often heterogenized by anchoring them onto solid supports. This can be achieved through covalent attachment or non-covalent interactions. Such strategies aim to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Ligand Modifications for Enhanced Catalytic Activity

The catalytic properties of a metal complex can be finely tuned by modifying the structure of the ligand. For quinolinol-based ligands, modifications to the electronic and steric properties of the substituents can impact the metal center's coordination environment, redox potential, and accessibility to substrates, thereby influencing the catalyst's activity and selectivity.

Bioinorganic Chemistry and Interactions of 8 Quinolinol, 2,2 Butylimino Bis Metal Complexes Excluding Clinical Human Trial Data, Dosage/administration, Safety/adverse Effect Profiles

Metal Ion Chelation in Biological Contexts

The foundational characteristic of 8-hydroxyquinoline (B1678124) and its derivatives is their ability to act as chelating agents. tandfonline.comresearchgate.net The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with metal ions. nih.govescholarship.org As a bis-8-hydroxyquinoline, 8-Quinolinol, 2,2'-(butylimino)bis- functions as a tetradentate ligand, meaning it has four donor atoms that can simultaneously bind to a metal ion, often leading to highly stable complexes. rsc.org

Essential Metal Ion Chelation and Perturbation of Cellular Processes

The biological activity of 8-hydroxyquinoline derivatives is largely attributed to their chelation of essential metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). nih.govnih.gov These metal ions are crucial cofactors for numerous enzymes and proteins involved in vital cellular processes. By binding to these metals, 8-Quinolinol, 2,2'-(butylimino)bis- can disrupt the normal function of these biomolecules. For instance, the chelation of iron can interfere with processes that are dependent on this metal. scispace.com The formation of complexes with copper and zinc has been shown to be a key factor in the cytotoxic and anti-neurodegenerative properties of related compounds. nih.govnih.gov This sequestration of essential metals can lead to the inhibition of critical cellular functions, including DNA synthesis and cell division. nih.govnih.gov

Table 1: Essential Metal Ions Chelated by 8-Hydroxyquinoline Derivatives and Associated Perturbed Cellular Processes

| Metal Ion | Chelating Moiety | Resulting Perturbation of Cellular Processes |

| Iron (Fe³⁺) | 8-Hydroxyquinoline | Inhibition of iron-dependent enzymes, disruption of iron metabolism. scispace.comnih.gov |

| Copper (Cu²⁺) | 8-Hydroxyquinoline | Interference with copper-dependent enzymes, generation of reactive oxygen species (ROS), inhibition of angiogenesis. nih.govnih.gov |

| Zinc (Zn²⁺) | 8-Hydroxyquinoline | Disruption of zinc-finger proteins, inhibition of metalloenzymes, modulation of signaling pathways. nih.govnih.gov |

Role in Metal Ion Homeostasis Perturbation

Metal homeostasis is the tightly regulated balance of essential metal ions within cells and biological systems. tandfonline.comyoutube.com Compounds like 8-Quinolinol, 2,2'-(butylimino)bis- can significantly perturb this balance. youtube.com By acting as potent chelators, they can either deplete the intracellular concentration of essential metals or, through ionophore action, introduce an excess of certain metals into the cell. nih.govyoutube.com This disruption of the natural metallic equilibrium is a primary mechanism behind their biological effects. tandfonline.com The ability of 8-hydroxyquinoline derivatives to cross cell membranes allows them to access intracellular metal pools, leading to a redistribution of metal ions that can trigger various cellular responses, including stress pathways and cell death. youtube.com

Mechanisms of Biological Activity (In Vitro Studies)

The biological effects of 8-Quinolinol, 2,2'-(butylimino)bis- metal complexes are multifaceted, stemming from their ability to interact with various cellular components and disrupt key pathways.

Proposed Interactions with Biomolecules (e.g., DNA, Proteins)

While direct intercalation with DNA is not the primary mechanism for all 8-hydroxyquinoline derivatives, their metal complexes can indirectly affect DNA integrity. By chelating essential metal ions, they can inhibit the function of enzymes critical for DNA synthesis and repair. nih.gov The primary targets for these compounds are often proteins, specifically metalloenzymes. scirp.org The 8-hydroxyquinoline moiety can bind to the metal cofactor in the active site of an enzyme, leading to its inhibition. escholarship.org Furthermore, the complexes themselves can interact with proteins. For example, studies on related compounds have shown that their metal complexes can bind to serum albumin. nih.gov

Ionophore Actions and Cellular Uptake

8-Hydroxyquinoline derivatives are typically lipophilic (fat-soluble), which allows them to readily pass through the lipid bilayers of cell membranes. researchgate.netyoutube.com This property enables them to act as ionophores, which are molecules that can transport ions across cell membranes. An 8-hydroxyquinoline derivative can bind a metal ion extracellularly, form a lipophilic complex, and shuttle the metal into the cell. nih.govnih.gov Once inside, the complex can dissociate, releasing the metal ion and the free ligand. This ionophore activity can lead to a significant increase in the intracellular concentration of specific metals, such as copper, which in turn can induce toxicity through the generation of reactive oxygen species (ROS) and the disruption of metalloenzyme function. nih.gov This mechanism is considered central to the anticancer activity of many 8-hydroxyquinoline compounds. nih.gov

Influence on Enzyme Functioning (e.g., Ribonucleotide Reductase)

A key mechanism of action for the anticancer activity of 8-hydroxyquinoline derivatives is the inhibition of crucial enzymes. nih.gov Ribonucleotide reductase (RR), an iron-dependent enzyme that is essential for DNA synthesis, is a well-established target. nih.govrsc.org By chelating the iron cofactor, these compounds can inactivate the enzyme, thereby halting the production of deoxynucleotides required for DNA replication and repair. nih.gov Other metalloenzymes are also targets. For instance, various 8-hydroxyquinoline derivatives have been shown to inhibit lipoxygenases, histone demethylases, and cathepsin B, all of which rely on metal cofactors for their activity. nih.gov The ability to inhibit such a diverse range of metalloenzymes underscores the broad biological potential of this class of compounds. escholarship.org

Table 2: Proposed Mechanisms of Biological Activity (In Vitro)

| Mechanism | Description | Supporting Evidence for 8-Hydroxyquinoline Derivatives |

| Metal Ion Chelation | Sequestration of essential metal ions (Fe, Cu, Zn) from biological systems. | Broadly documented for 8HQ and its derivatives. tandfonline.comresearchgate.net |

| Perturbation of Homeostasis | Disruption of the cellular balance of essential metal ions. | Ability to alter metal concentrations within cells. youtube.com |

| Protein/Enzyme Interaction | Binding to metalloproteins and inhibiting enzyme function by chelating active site metals. | Inhibition of ribonucleotide reductase, lipoxygenases, and others. escholarship.orgnih.govnih.gov |

| Ionophore Action | Transport of metal ions across cellular membranes, leading to intracellular accumulation. | Lipophilic nature allows for shuttling of copper and other ions into cells. nih.govnih.gov |

Oxidative Stress Induction Mechanisms

Metal complexes of 8-hydroxyquinoline (8-HQ) derivatives, including bis-quinolinol structures, can induce cellular oxidative stress through various mechanisms. The toxicity of 8-quinolinol is often attributed to the chelation of transition metals, which can lead to the generation of reactive oxygen species (ROS) via the reduction of molecular oxygen by the metal center of the complex. nih.gov

Studies on copper and iron complexes with 8-HQ derivatives have shown that they can induce paraptotic death in cancer cells, a process linked to the induction of oxidative stress. nih.gov The pro-oxidant or antioxidant behavior of these complexes is a subject of ongoing research. While some 8-quinolinol derivatives exhibit strong antioxidant activity, potentially by means other than just iron chelation, their metal complexes can act as redox cyclers, leading to pro-oxidative effects. nih.gov The redox potential of the metal complex is a key factor; for instance, the formal potential of the Fe(III)/Fe(II) redox pair in complexes of some 8-HQ derivatives is significantly more positive than that of the parent 8-hydroxyquinoline's complexes, suggesting a higher preference for Fe(II) and influencing their biological activity. mdpi.com The overproduction of ROS and altered metal ion balance are recognized as related hallmarks in several diseases, and compounds that can modulate these factors are of significant interest. mdpi.com

Ligand Design and Structure-Activity Relationship (SAR) in Bioinorganic Applications

The design of ligands based on the 8-hydroxyquinoline scaffold is a critical aspect of developing compounds with specific biological activities. nih.govnih.gov The structure-activity relationship (SAR) studies help in understanding how modifications to the ligand structure affect its bioactivity. nih.govnih.gov

The incorporation of two 8-hydroxyquinoline or 8-aminoquinoline (B160924) moieties into a single molecule, creating a "bis" structure, has been shown to enhance the affinity for certain metal ions, particularly copper(II). researchgate.net These bis-type ligands, such as N-butyl-2,2'-imino-bis(8-hydroxyquinoline), can act as tetradentate ligands, meaning they can bind to a metal ion at four points. researchgate.net This multidentate coordination leads to the formation of highly stable metal complexes.

The enhanced affinity of bis(8-hydroxyquinoline) ligands for Cu²⁺ allows them to effectively extract copper from biological molecules. researchgate.net This property is crucial for their potential applications in targeting metal-dependent biological processes. The design of these tetradentate ligands can be tailored to achieve specificity for certain metal ions, such as copper over iron and zinc. researchgate.net

The bioactivity of 8-hydroxyquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline (B57606) ring. nih.govacs.org Modifications at various positions can influence the compound's lipophilicity, metal-binding affinity, redox properties, and ultimately its biological effect. acs.orgnih.gov

For example, the introduction of different functional groups can significantly alter the cytotoxic and multidrug resistance selectivity profiles of these compounds. acs.org Studies on 8-hydroxyquinoline-derived Mannich bases have shown that changes to the amine substituent at the 7-position can have a profound impact on their activity. mdpi.com While some substitutions, like the introduction of a piperidine (B6355638) ring, can be beneficial, others, such as incorporating a morpholine (B109124) or piperazine (B1678402) ring, may decrease the desired activity. acs.org However, further substitution on these groups, for instance, adding an aromatic moiety to a piperazine-nitrogen, can sometimes restore or enhance the compound's toxicity and selectivity. acs.org

The removal or shifting of the quinoline nitrogen atom significantly reduces the metal-chelating ability and, consequently, the biological activity, highlighting the importance of the bidentate {N,O} donor set for metal chelation. acs.org

Protein Binding Studies (e.g., Albumin Interactions)

The interaction of small molecules with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), is a critical factor in their pharmacokinetic profile. nih.govnih.gov Serum albumin can bind a wide variety of small molecules, affecting their distribution and availability in the body. nih.govswu.ac.th

Studies on the interaction of 8-hydroxyquinoline derivatives with HSA have revealed that these molecules can bind to the protein, often in specific sites. nih.gov For instance, 2-amino-8-hydroxyquinoline has been shown to bind preferentially to subdomain IIA of HSA, which is near the tryptophan residue Trp214. nih.gov The binding affinity can be influenced by the pH and the isomeric form of the albumin. nih.gov Thermodynamic studies and molecular modeling suggest that these binding interactions are often driven by hydrophobic interactions and hydrogen bonding. nih.govswu.ac.th

The binding of 8-hydroxyquinoline-amino acid hybrids and their metal complexes to HSA has also been investigated. nih.gov These complexes can exhibit strong binding to HSA, which is an important consideration in their design as potential therapeutic agents. nih.gov

| Compound | Protein | Binding Constant (K_a) (M⁻¹) | Binding Site | Primary Interactions | Reference |

| 2-amino-8-hydroxyquinoline | Human Serum Albumin (N isomer, pH 6) | 1.19 ± 0.04 x 10⁵ (at 298 K) | Subdomain IIA | Hydrophobic, Hydrogen Bonding | nih.gov |

| 2-amino-8-hydroxyquinoline | Human Serum Albumin (B isomer, pH 9) | 1.92 ± 0.07 x 10⁵ (at 298 K) | Subdomain IIA | Hydrophobic, Hydrogen Bonding | nih.gov |

| 2-amino-8-hydroxyquinoline | Human Serum Albumin (pH 7.4) | 1.38 ± 0.05 x 10⁵ (at 298 K) | Subdomain IIA | Hydrophobic, Hydrogen Bonding | nih.gov |

Chemosensing of Biologically Relevant Metal Ions

Derivatives of 8-hydroxyquinoline are widely utilized as chemosensors for the detection of biologically important metal ions due to their ability to form stable complexes that often exhibit distinct spectroscopic changes upon metal binding. nih.govscirp.orgscispace.com These sensors are valuable tools for detecting metal ions in various samples, including environmental and biological systems. mdpi.comnih.gov

A key feature of 8-hydroxyquinoline-based chemosensors is the change in their fluorescence properties upon complexation with metal ions. scirp.orgnih.gov The parent 8-hydroxyquinoline molecule is weakly fluorescent; however, the formation of a metal complex often leads to a significant enhancement of fluorescence emission. scispace.com This "turn-on" fluorescence response is a common mechanism for these sensors. mdpi.com The increase in fluorescence is often attributed to the increased rigidity of the molecule upon metal chelation. scispace.com

The selectivity of these fluorescent sensors for specific metal ions is a crucial aspect of their design. By modifying the structure of the 8-hydroxyquinoline ligand, it is possible to tune the sensor's affinity and selectivity for different metal ions. mdpi.comresearchgate.net For example, a novel quinoline-based Schiff base has been designed as a reversible fluorescent-colorimetric sensor for the selective "on-off" detection of Pb²⁺ ions. nih.gov In this case, the fluorescence is quenched upon binding to the metal ion. nih.gov Similarly, other 8-hydroxyquinoline derivatives have been developed for the selective detection of other ions like Hg²⁺. mdpi.com The design of bis-amide tetradentate ligands based on 8-aminoquinoline has also been explored for the fluorescent sensing of transition metal ions. rsc.org

| Sensor Type | Target Ion | Sensing Mechanism | Detection Limit | Reference |

| 8-Quinolinol based chemosensor | Hg²⁺ | Fluorescence "on-off" | 0.44 x 10⁻⁸ M | mdpi.com |

| Pyridine-2,6-dicarboxamide-based chemosensor | Pb²⁺ | UV-vis and fluorescence changes | 2.31 x 10⁻⁶ M | mdpi.com |

| Quinoline-based mono Schiff base | Pb²⁺ | Fluorescence quenching | Not specified | nih.gov |

Design of Ionophores for Metal Recognition

The butyl group attached to the central nitrogen atom serves multiple purposes. It provides steric bulk, which can influence the coordination geometry and prevent the formation of unwanted polymeric complexes. Furthermore, its lipophilicity can be tuned to facilitate the transport of the metal complex across biological membranes, a key function of an ionophore. The flexibility of the butylimino bridge allows the two quinolinol arms to orient themselves optimally to bind a target metal ion.

The synthesis of such bis(quinolinylmethyl)amine derivatives typically involves the reaction of a primary amine, in this case, butylamine, with two equivalents of a suitable 2-(halomethyl)-8-hydroxyquinoline derivative. mdpi.com This modular synthesis allows for the straightforward introduction of different alkyl or aryl groups on the central amine, enabling the fine-tuning of the ionophore's properties.